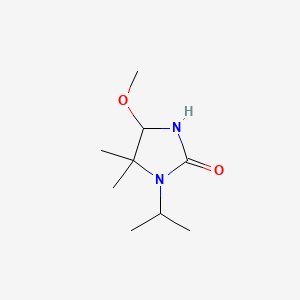

4-Methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidin-2-one

Description

Properties

CAS No. |

64942-53-6 |

|---|---|

Molecular Formula |

C9H18N2O2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

4-methoxy-5,5-dimethyl-1-propan-2-ylimidazolidin-2-one |

InChI |

InChI=1S/C9H18N2O2/c1-6(2)11-8(12)10-7(13-5)9(11,3)4/h6-7H,1-5H3,(H,10,12) |

InChI Key |

RMQSKLWOSPRKSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)NC(C1(C)C)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of imidazolidin-2-one derivatives like 4-Methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidin-2-one typically involves:

- Formation of the imidazolidin-2-one ring via cyclization of urea or carbamate precursors.

- Introduction of substituents at the 4- and 5-positions by nucleophilic substitution or electrophilic addition.

- Use of acid catalysis to promote cyclization and substitution reactions.

Cyclization of Urea Derivatives

A key method involves the acid-catalyzed cyclization of urea derivatives bearing appropriate substituents. According to a study on the regioselective synthesis of imidazolidin-2-ones, refluxing urea precursors in toluene with trifluoroacetic acid as a catalyst promotes intramolecular cyclization leading to the formation of the imidazolidin-2-one ring system. This method allows for the selective formation of 4-substituted imidazolidinones, which is relevant for obtaining the 4-methoxy substitution pattern.

The reaction mechanism involves:

- Formation of an oxonium intermediate.

- Intramolecular cyclization to a 5-methoxyimidazolidine-2-one intermediate.

- Acid-promoted elimination of methanol to form an iminium cation.

- Nucleophilic attack by methoxy or other nucleophiles at the 4-position.

- Deprotonation to yield the final substituted imidazolidin-2-one.

This method is advantageous for its regioselectivity, enabling the selective introduction of the methoxy group at the 4-position with high yield and purity.

Use of Isopropyl Substituents

The isopropyl group at the 1-position can be introduced by starting with urea or carbamate precursors already bearing the isopropyl substituent or by alkylation of the nitrogen atom after ring formation. Alkylation typically employs isopropyl halides or sulfonates under basic conditions to selectively alkylate the nitrogen atom without affecting the ring.

Dimethyl Substitution at the 5-Position

The 5,5-dimethyl substitution is generally achieved by using precursors with geminal dimethyl groups or by methylation reactions on the ring system prior to or after cyclization. The presence of these groups stabilizes the ring and influences the regioselectivity of substitution reactions.

Metal-Free and Microwave-Assisted Synthesis

Recent advances include metal-free synthetic routes and microwave-assisted reactions to improve yields and reduce reaction times. For example, microwave irradiation in polar aprotic solvents like dimethylformamide (DMF) with bases such as DIPEA can be used to prepare polymer-bound intermediates that lead to heterocyclic compounds similar in structure to imidazolidin-2-ones. Although this method is more common for isoxazole synthesis, the principles can be adapted to imidazolidin-2-one derivatives for improved efficiency.

Cyclization Using Carbonylation Agents

Cyclization of amidoximes or urea derivatives using carbonylation agents such as phosgene, diphosgene, triphosgene, dialkyl carbonates, or carbonyl diimidazole in the presence of suitable bases has been reported in related heterocyclic syntheses. These reagents facilitate the formation of the imidazolidin-2-one ring by carbonyl insertion and ring closure under controlled conditions. The reaction is often carried out in polar solvents such as dimethyl sulfoxide (DMSO) or alcohols at elevated temperatures.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone compounds .

Scientific Research Applications

2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- involves its interaction with molecular targets and pathways. The compound acts as a catalyst by forming an iminium ion with carbonyl groups, which lowers the substrate’s lowest unoccupied molecular orbital (LUMO) and facilitates various chemical reactions . This iminium activation is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazolidinone Derivatives

Key Observations :

- Steric and Electronic Effects: The 5,5-dimethyl substitution in the target compound reduces ring flexibility compared to non-dimethylated analogs like 2-(methylthio)-1H-imidazol-5(4H)-one .

- Substituent Diversity : Piperidine-containing analogs (e.g., 5,5-dimethyl-1-(piperidin-4-yl)imidazolidin-2-one) exhibit increased basicity due to the tertiary amine, whereas the isopropyl group in the target compound favors lipophilicity .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Key Findings :

- Solubility : The isopropyl group in the target compound improves solubility in organic solvents compared to arylidene derivatives, which exhibit π-π stacking and reduced solubility .

- Stability : The 5,5-dimethyl group in the target compound enhances thermal stability by restricting ring puckering, whereas methylthio analogs may oxidize under harsh conditions .

Biological Activity

4-Methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidin-2-one is a synthetic organic compound belonging to the class of imidazolidinones. Its unique structural features, including a five-membered ring containing nitrogen atoms and specific functional groups, contribute to its notable biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidin-2-one is , with a molecular weight of 183.25 g/mol. The presence of a methoxy group and dimethyl substituents enhances its reactivity and solubility in various organic solvents, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that 4-Methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidin-2-one exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve the formation of reactive intermediates that interact with cellular components, leading to microbial cell death.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It has been tested against various fungal strains, showing effective inhibition at low concentrations. This makes it a potential candidate for developing antifungal therapies.

Table 2: Antifungal Activity Against Selected Fungi

| Fungus | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Aspergillus niger | 32 µg/mL |

| Candida glabrata | 8 µg/mL |

Study on Anticonvulsant Activity

A recent study explored the anticonvulsant properties of compounds related to imidazolidinones, including derivatives of 4-Methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidin-2-one. In animal seizure models, these compounds demonstrated significant anticonvulsant activity compared to standard medications like phenytoin and levetiracetam. The study highlighted that certain derivatives showed enhanced efficacy without cytotoxic effects on liver cells (HepG2) .

Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound may modulate specific pathways involved in microbial resistance. By forming iminium ions, it can disrupt essential cellular functions in bacteria and fungi, contributing to its antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidin-2-one, and how can reaction yields be improved?

- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, potassium carbonate and sodium methoxide in methanol/water under reflux can facilitate cyclization (yield ~75%) . Optimization may include solvent polarity adjustments (e.g., ethyl acetate for extraction purity) and temperature control during intermediate isolation. Catalytic amounts of magnesium chloride can enhance reaction rates by stabilizing transition states .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of HPLC (for purity >95%) and spectroscopic techniques:

- NMR : Assign methoxy (δ ~3.3 ppm) and isopropyl (δ ~1.2-1.4 ppm) protons, with cross-peaks in 2D COSY/HSQC confirming connectivity .

- XRD : Employ SHELX programs (e.g., SHELXL) for crystal structure refinement, leveraging high-resolution data to resolve torsional angles and hydrogen bonding .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow OSHA-compliant guidelines:

- Use fume hoods to avoid inhalation of fine powders.

- Wear nitrile gloves and safety goggles, as imidazolidinones may irritate mucous membranes .

- Store in airtight containers at 2–8°C to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity, and what computational tools validate these changes?

- Methodological Answer : Introduce substituents at the 5,5-dimethyl position to modulate steric effects. For example, aryl-thiazole-triazole hybrids (e.g., compound 9c) show improved binding to biological targets via π-π stacking . DFT calculations (e.g., Gaussian09) can predict electronic properties (HOMO-LUMO gaps) and docking studies (AutoDock Vina) assess affinity for receptors like angiotensin II .

Q. What challenges arise in resolving crystallographic data for imidazolidinone derivatives, and how are they addressed?

- Methodological Answer : Twinning and low-resolution data are common. Use SHELXD for experimental phasing and SHELXE for density modification, particularly for high-throughput macromolecular applications . For small molecules, integrate PLATON’s ADDSYM to detect missed symmetry elements .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR stretches)?

- Methodological Answer : For anomalous NMR signals, consider dynamic effects like restricted rotation of the isopropyl group. Variable-temperature NMR (VT-NMR) at 298–373 K can reveal conformational exchange . IR stretches >1700 cm⁻¹ may indicate ketone impurities; confirm via LC-MS to rule out oxidation byproducts .

Q. What strategies validate the compound’s role in catalytic or medicinal applications?

- Methodological Answer :

- Catalysis : Test as a ligand in asymmetric synthesis (e.g., Pd-catalyzed cross-coupling) and monitor enantiomeric excess via chiral HPLC .

- Antitumor Activity : Use MTT assays on cancer cell lines (IC50 values) and compare with analogs (e.g., 1-acetyl-5-methoxy derivatives) to establish SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.